molecular formula C17H23ClN2O3 B2780723 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide CAS No. 2380069-81-6

2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide

Cat. No.: B2780723
CAS No.: 2380069-81-6
M. Wt: 338.83
InChI Key: OGXXISZOPJKZFR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a morpholinyl group, and a cyclobutyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride. This intermediate is then reacted with N-[(1-morpholin-4-ylcyclobutyl)methyl]amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share the chlorophenoxy group but differ in the rest of the structure.

    2-(2-chlorophenoxy)-1-morpholin-4-ylpropan-1-one: Similar in having a chlorophenoxy and morpholinyl group but with different connectivity and additional functional groups.

Uniqueness

2-(4-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its cyclobutyl moiety, in particular, adds rigidity and influences its interaction with molecular targets.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c18-14-2-4-15(5-3-14)23-12-16(21)19-13-17(6-1-7-17)20-8-10-22-11-9-20/h2-5H,1,6-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXXISZOPJKZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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